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Compound of Interest

Compound Name: D-Leucinol

Cat. No.: B2540389 Get Quote

Introduction: D-Leucinol, with the systematic IUPAC name (2R)-2-amino-4-methylpentan-1-ol,

is a chiral amino alcohol derived from the amino acid D-leucine. Its versatile nature as a chiral

building block makes it a valuable component in the synthesis of pharmaceuticals and other

specialty chemicals. A thorough understanding of its structural properties is essential for its

application in research and development. This technical guide provides a comprehensive

overview of the spectroscopic data for D-Leucinol, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with

detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra are fundamental

for the structural elucidation and purity assessment of D-Leucinol. As D-Leucinol and its

enantiomer, L-Leucinol, possess identical chemical structures, their NMR spectra are

indistinguishable.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Leucinol provides information on the number of different types of

protons and their neighboring environments. The data presented below corresponds to L(+)-

Leucinol, which is spectrally identical to D(-)-Leucinol.[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.54 dd J = 10.4, 3.8 H-1a (diastereotopic)

~3.24 dd J = 10.4, 7.6 H-1b (diastereotopic)

~2.90 m - H-2

~1.67 m J = 6.5, 6.3 H-4

~1.18 t - H-3 (CH₂)

~0.93 d J = 6.5 H-5 (CH₃)

~0.90 d J = 6.3 H-5' (CH₃)

Note: The signals for the -OH and -NH₂ protons are typically broad and their chemical shifts

can vary depending on solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the

molecule.

Chemical Shift (δ) ppm Carbon Assignment

~67.0 C-1 (-CH₂OH)

~53.0 C-2 (-CHNH₂)

~44.0 C-3 (-CH₂)

~25.0 C-4 (-CH)

~23.5 C-5 (-CH₃)

~22.0 C-5' (-CH₃)

Note: Data is interpreted from spectral images available in databases as a direct numerical list

was not found in the search results.[2]
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Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the D-Leucinol sample for ¹H NMR or 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Deuterium Oxide, D₂O) in a clean, dry vial.

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter and transfer it into a 5 mm NMR tube. The final solution height in the tube

should be approximately 4-5 cm.

Data Acquisition:

The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or

higher for ¹H NMR.

Before acquisition, the magnetic field is locked to the deuterium signal of the solvent.

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

For a standard ¹H NMR spectrum, a sufficient number of scans (e.g., 16 or 32) are acquired

to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically performed, and a larger number of

scans is required due to the low natural abundance of the ¹³C isotope.

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm, or referenced to the residual solvent signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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IR Spectroscopic Data
The following table summarizes the main absorption bands observed in the FTIR spectrum of

Leucinol.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad
O-H and N-H stretching

(superimposed)

2955 - 2870 Strong C-H stretching (aliphatic)

~1590 Medium N-H bending (scissoring)

~1470 Medium C-H bending

~1050 Strong
C-O stretching (primary

alcohol)

Note: Data is interpreted from spectral images available in databases.[2]

Experimental Protocol for FTIR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for

obtaining the IR spectrum of a liquid sample like D-Leucinol.

Instrument Setup: Ensure the ATR accessory, typically equipped with a diamond crystal, is

clean.

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is

crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the

sample spectrum.

Sample Application: Place a small drop of neat D-Leucinol directly onto the surface of the

ATR crystal, ensuring it completely covers the crystal surface.

Data Acquisition: Lower the pressure arm to ensure good contact between the sample and

the crystal.
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Acquire the spectrum over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise

ratio, an average of 16 to 32 scans is typically collected.

Cleaning: After the measurement, the crystal is thoroughly cleaned by wiping it with a soft

tissue soaked in a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry

completely.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio (m/z). It provides information about the molecular weight

and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometry Data
The mass spectrum of D-Leucinol (Molecular Weight: 117.19 g/mol ) shows a characteristic

fragmentation pattern.[2]

m/z (Mass/Charge) Relative Intensity Assignment

117 Low [M]⁺ (Molecular Ion)

86 High [M - CH₂OH]⁺

44 High [CH₂=NH₂]⁺

30 High [CH₂=NH₂]⁺ (rearrangement)

Experimental Protocol for Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of

volatile compounds like D-Leucinol.

Sample Preparation: Prepare a dilute solution of D-Leucinol (e.g., ~10-100 µg/mL) in a

volatile organic solvent such as methanol or dichloromethane. The sample should be free of

non-volatile materials.

GC Separation:
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Inject a small volume (typically 1 µL) of the sample solution into the GC injection port,

which is heated to vaporize the sample.

The vaporized sample is carried by an inert gas (e.g., helium) onto a capillary column.

The column temperature is programmed to increase over time, which separates the

components of the sample based on their boiling points and interactions with the column's

stationary phase. D-Leucinol will elute at a specific retention time.

MS Analysis (Electron Ionization - EI):

As D-Leucinol elutes from the GC column, it enters the ion source of the mass

spectrometer.

In the ion source, molecules are bombarded with a high-energy electron beam (typically

70 eV), causing them to ionize and fragment.

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and

structural elucidation of a chemical compound such as D-Leucinol.
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Caption: General workflow for spectroscopic analysis of D-Leucinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of D-Leucinol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2540389#spectroscopic-data-of-d-leucinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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